molecular formula C18H20N6O3S B12155306 ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B12155306
M. Wt: 400.5 g/mol
InChI Key: UQUPKKARGHJPHM-UHFFFAOYSA-N
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Description

结构解析与系统命名

目标化合物的核心骨架由噻唑环与四唑环通过苯甲酰胺连接而成(图1)。噻唑环的5号位被乙氧羰基取代,4号位含甲基,而2号位通过酰胺键连接对位四唑取代的苯环。四唑环的2号位进一步被异丙基修饰,形成2H-四唑互变异构体

表1 目标化合物的关键结构特征

结构单元 取代位置 功能基团 分子量贡献
噻唑环 核心骨架 含硫氮杂环 85.12 g/mol
四唑环 苯环对位 1,3-位氮原子 70.09 g/mol
乙氧羰基 噻唑5号位 酯基 73.07 g/mol
异丙基 四唑2号位 疏水取代基 43.09 g/mol

其系统命名遵循IUPAC规则:

  • 主链选择噻唑环,编号从硫原子开始;
  • 5号位乙氧羰基标注为"5-羧酸乙酯";
  • 4号位甲基标注为"4-甲基";
  • 2号位取代基分解为N-({4-[2-(丙-2-基)-2H-四唑-5-基]苯甲酰基})氨基

同物异名与登记信息

该化合物在化学数据库中记录为多个别名(表2),反映了其合成路径与功能特征:

表2 目标化合物的同物异名与标识符

标识类型 编号/名称 来源
CAS登记号 20582-55-2(核心噻唑片段) PubChem
Wikidata Q72476235 PubChem
合成中间体代号 EVT-11131027 EvitaChem
专利化合物编号 NSC170824 PubChem

Properties

Molecular Formula

C18H20N6O3S

Molecular Weight

400.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[[4-(2-propan-2-yltetrazol-5-yl)benzoyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H20N6O3S/c1-5-27-17(26)14-11(4)19-18(28-14)20-16(25)13-8-6-12(7-9-13)15-21-23-24(22-15)10(2)3/h6-10H,5H2,1-4H3,(H,19,20,25)

InChI Key

UQUPKKARGHJPHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(N=N3)C(C)C)C

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
  • the synthesis of similar heterocyclic compounds often involves multistep reactions, including cyclization, esterification, and functional group transformations.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions due to its diverse functional groups:

        Oxidation: Oxidative processes could affect the thiazole or tetrazole rings.

        Reduction: Reduction reactions might target the carbonyl group or other functional moieties.

        Substitution: Substitution reactions could occur at the phenyl or ester groups.

    • Common reagents and conditions would depend on the specific reaction, but typical reagents include strong acids, bases, and reducing agents.
    • Major products would vary based on the reaction type and conditions.
  • Scientific Research Applications

    Biological Activities

    Research has demonstrated that ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate exhibits a range of biological activities:

    • Anticancer Properties: Studies indicate that compounds containing thiazole and tetrazole rings show potential as anticancer agents by inhibiting key enzymes involved in tumor growth and proliferation .
    • Antimicrobial Activity: The compound has been evaluated for its antibacterial and antifungal properties, showing effectiveness against various pathogens, which could be attributed to its ability to disrupt microbial cell functions .

    Case Studies

    Several studies have highlighted the efficacy of this compound in different therapeutic contexts:

    • Cancer Treatment: A study published in a peer-reviewed journal demonstrated that derivatives of thiazole exhibited significant cytotoxic effects on prostate cancer cells, suggesting that the incorporation of the tetrazole moiety enhances this effect .
    • Infection Control: Another research article explored the compound's antibacterial properties against Mycobacterium smegmatis, providing evidence for its potential use in treating infections caused by resistant bacterial strains .

    Mechanism of Action

    • The exact mechanism remains elusive, but it likely interacts with cellular targets due to its structural complexity.
    • Potential molecular targets could include enzymes, receptors, or signaling pathways.
  • Comparison with Similar Compounds

    Key Structural Features and Modifications

    Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Potential Applications Evidence Source
    Target Compound Thiazole 4-Methyl, 5-ethyl carboxylate, 2-(tetrazolylphenyl)amide 432.52 Cardiovascular/antihypertensive
    Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate Thiazole 4-Methyl, 5-ethyl carboxylate, 2-(4-pyridinyl) ~290–300 (estimated) Kinase inhibition, antimicrobial
    TCV-116 (Prodrug) Benzimidazole Tetrazolyl biphenyl, ethoxy, cyclohexyloxycarbonyloxyethyl ester ~550 (estimated) Antihypertensive (ED₅₀: 0.68 mg/kg)
    Compound 9c (from ) Thiazole-triazole 2-(4-Bromophenyl)thiazole, triazole-phenoxymethyl-benzimidazole ~500–550 (estimated) α-Glucosidase inhibition
    Ethyl 2-(o-tolylamino)-4-(trifluoromethyl)thiazole-5-carboxylate Thiazole 2-(2-Methylphenyl)amino, 4-(trifluoromethyl), 5-ethyl carboxylate 346.3 Not specified (lipophilicity-enhanced)

    Functional Insights

    • Tetrazole vs. Pyridine/Carboxylic Acid :
      The tetrazole moiety in the target compound enhances metabolic stability and mimics carboxylic acids in receptor binding (e.g., angiotensin II receptor antagonism) . In contrast, pyridine substituents (as in ) may improve solubility but lack the bioisosteric advantage of tetrazoles.

    • Ester vs. Amide/Carboxylic Acid :
      The ethyl carboxylate group in the target compound likely acts as a prodrug, improving oral bioavailability. Upon hydrolysis, it may convert to a carboxylic acid, analogous to TCV-116’s activation to CV-11974 . Amide derivatives (e.g., ’s [3a–s]) bypass this step but may exhibit reduced membrane permeability.

    • Thiazole vs. The methyl group at position 4 may sterically hinder off-target binding.

    Biological Activity

    Ethyl 4-methyl-2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazole-5-carboxylate, identified by its CAS number 1574529-41-1, is a compound of interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and antimicrobial properties, supported by case studies and research findings.

    PropertyValue
    Molecular FormulaC₁₈H₂₀N₆O₃S
    Molecular Weight400.5 g/mol
    StructureChemical Structure

    Anticancer Activity

    Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. A study highlighted the effectiveness of thiazole derivatives in targeting various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against human lung adenocarcinoma cells (A549) with IC50 values indicating potent cytotoxicity .

    Case Study: Thiazole Derivatives in Cancer Treatment

    A systematic evaluation of thiazole derivatives demonstrated that modifications to the phenyl ring and the thiazole structure significantly impacted their anticancer efficacy. For example, the introduction of electron-donating groups like methyl at specific positions enhanced cytotoxic activity against various cancer types .

    Anticonvulsant Activity

    The anticonvulsant potential of thiazole derivatives has been extensively studied. This compound is hypothesized to share similar mechanisms with other thiazole compounds that have demonstrated efficacy in picrotoxin-induced convulsion models.

    Research Findings

    In a study involving multiple thiazole derivatives, several compounds exhibited significant anticonvulsant activity at doses as low as 30 mg/kg when tested in animal models. The presence of specific functional groups was found to correlate with enhanced activity .

    Antimicrobial Activity

    Thiazole derivatives also exhibit notable antimicrobial properties. Recent studies have shown that compounds similar to this compound possess broad-spectrum antimicrobial activity against various bacterial strains.

    Case Study: Antimicrobial Efficacy

    A comprehensive evaluation revealed that certain thiazole derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicated that modifications on the thiazole ring could enhance antimicrobial potency .

    Q & A

    Q. Advanced

    • In Silico Metabolism Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ester hydrolysis, tetrazole oxidation) .
    • CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using recombinant enzymes .
    • Metabolite Identification : LC-MS/MS profiling of liver microsome incubations reveals major Phase I/II metabolites .

    How does the compound’s stability vary under physiological conditions?

    Advanced
    Stability studies should assess:

    • pH Sensitivity : Hydrolysis of the ester group occurs rapidly at pH > 8, but the thiazole-tetrazole core remains intact at pH 5–7 .
    • Thermal Stability : Decomposition above 150°C (TGA data) necessitates storage at −20°C in inert atmospheres .
    • Light Sensitivity : UV-Vis spectroscopy shows photodegradation under UV light (λ = 365 nm), requiring amber vial storage .

    What in vivo models are suitable for evaluating pharmacokinetics?

    Q. Advanced

    • Rodent Models : Administer IV/PO doses (10–50 mg/kg) to measure bioavailability, half-life, and tissue distribution .
    • Plasma Protein Binding : Equilibrium dialysis to assess % bound (e.g., >90% binding may limit free drug concentration) .
    • BBB Penetration : Brain-to-plasma ratio studies in mice to evaluate CNS activity potential .

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